4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 338396-16-0
VCID: VC6268750
InChI: InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
SMILES: CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C16H15F3N2O4S
Molecular Weight: 388.36

4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate

CAS No.: 338396-16-0

Cat. No.: VC6268750

Molecular Formula: C16H15F3N2O4S

Molecular Weight: 388.36

* For research use only. Not for human or veterinary use.

4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate - 338396-16-0

Specification

CAS No. 338396-16-0
Molecular Formula C16H15F3N2O4S
Molecular Weight 388.36
IUPAC Name [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Standard InChI InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Standard InChI Key YGUUVAWSMIKTRA-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name, [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate, reflects its bipartite structure:

  • A 3-(trifluoromethyl)phenyl group linked via a carbamoyl bridge (NHC(=O)-\text{NH}-\text{C}(=O)-) to

  • A para-substituted phenyl ring bearing a dimethylsulfamate moiety (OS(=O)2N(CH3)2-\text{O}-\text{S}(=O)_2-\text{N}(\text{CH}_3)_2) .

The trifluoromethyl group (CF3-\text{CF}_3) introduces strong electron-withdrawing effects, while the sulfamate ester contributes to the molecule’s polarity and potential hydrogen-bonding capacity.

Table 1: Key Identifiers and Synonyms

PropertyValue(s)
IUPAC Name[4-[[3-(Trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
CAS Registry Number338396-16-0
SMILESCN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIKeyYGUUVAWSMIKTRA-UHFFFAOYSA-N
SynonymsMLS000756072, SMR000337749, Bionet1_000689, ZINC03052196

Physical-Chemical Properties

Computed Physicochemical Parameters

PubChem’s computational data highlight critical properties influencing bioavailability and reactivity:

Table 2: Computed Properties

PropertyValue
Molecular Weight388.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count5
Topological Polar Surface Area84.1 Ų
Complexity581

The rotatable bond count of 5 suggests moderate conformational flexibility, while the high polar surface area implies limited membrane permeability under physiological conditions.

Spectral Characteristics

Spectral data from PubChem and SpectraBase provide fingerprints for structural validation:

  • 1H^1\text{H} NMR (BRUKER AC-300): Key peaks include aromatic protons (δ 7.2–8.1 ppm), carbamoyl NH (δ 10.2 ppm), and dimethylsulfamate methyl groups (δ 3.1 ppm) .

  • FTIR (KBr): Strong absorptions at 1735 cm1^{-1} (C=O stretch), 1340 cm1^{-1} (S=O symmetric), and 1170 cm1^{-1} (C-F stretch) .

Synthesis and Manufacturing Considerations

Key Challenges:

  • Regioselectivity: Ensuring para-substitution on the phenyl ring during sulfamate esterification.

  • Purification: High vacuum distillation (≤ −0.096 MPa) may be required to isolate the product .

Industrial and Research Applications

Agrochemical Development

The trifluoromethyl group enhances lipid solubility, making the compound a candidate for herbicide or fungicide formulations.

Pharmaceutical Intermediates

As a carbamoyl-bearing scaffold, it could serve as a precursor for kinase inhibitors or protease modulators.

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